N-Phenyl-1H-1,2,4-triazole-3-sulfonamide

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-64-7, MW 224.24) is a foundational sulfonamide-bearing 1,2,4-triazole that serves as a versatile scaffold in medicinal chemistry and agrochemical research. This compound features a five-membered aromatic triazole ring linked to a phenyl group at the N1 position and a sulfonamide group at C3, providing a polarized electronic system that facilitates hydrogen bonding and π-π interactions with biological targets.

Molecular Formula C8H8N4O2S
Molecular Weight 224.24 g/mol
Cat. No. B12888805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-1,2,4-triazole-3-sulfonamide
Molecular FormulaC8H8N4O2S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=NC=NN2
InChIInChI=1S/C8H8N4O2S/c13-15(14,8-9-6-10-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,9,10,11)
InChIKeyDUZNESVJKIXOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-1,2,4-triazole-3-sulfonamide: Technical Baseline for Procurement and Research Selection


N-Phenyl-1H-1,2,4-triazole-3-sulfonamide (CAS 29982-64-7, MW 224.24) is a foundational sulfonamide-bearing 1,2,4-triazole that serves as a versatile scaffold in medicinal chemistry and agrochemical research . This compound features a five-membered aromatic triazole ring linked to a phenyl group at the N1 position and a sulfonamide group at C3, providing a polarized electronic system that facilitates hydrogen bonding and π-π interactions with biological targets . While the unsubstituted parent compound itself is primarily employed as a synthetic intermediate, its derivatives—particularly N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines—have emerged as validated inhibitors with demonstrated antiviral activity against HIV-1 and yellow fever virus, as well as antifungal and carbonic anhydrase inhibitory properties [1][2]. Selection of this specific core scaffold over alternative heterocyclic sulfonamides should be guided by quantifiable differentiation in target engagement, selectivity profiles, and synthetic accessibility, as detailed in the evidence that follows.

Why Generic 1,2,4-Triazole or Sulfonamide Replacement Fails for N-Phenyl-1H-1,2,4-triazole-3-sulfonamide


The 1,2,4-triazole sulfonamide chemical space exhibits profound structure-activity divergence, rendering simple functional group interchange or scaffold hopping unreliable. A minor modification—such as replacing a 4-chloro substituent with 4-fluoro on the aryl ring—can abolish antiviral activity entirely, as observed with RCB16007 (4-Cl, EC50 = 3.3 μM) versus RCB16008 (4-F, EC50 > 32.0 μM) against yellow fever virus [1]. Similarly, in carbonic anhydrase inhibition, the benzenesulfonamide-bearing 1,2,4-triazole series 5a–5g showed Ki values exceeding 10,000 nM against hCA I/II, while series 3a–3g exhibited Ki values as low as 84 nM, a >100-fold potency difference attributable solely to substitution pattern . Even within the same antiviral class, compound 12126065 demonstrates sub-nanomolar potency (EC50 = 0.24 nM) against wild-type HIV-1, whereas close structural analogs lose orders of magnitude in activity [2]. Consequently, generic substitution with an uncharacterized triazole sulfonamide carries substantial risk of functional failure. The quantitative evidence below establishes precisely where N-Phenyl-1H-1,2,4-triazole-3-sulfonamide and its validated derivatives offer measurable advantages over in-class alternatives.

Quantitative Differentiation of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide Derivatives Against In-Class Comparators


Sub-Nanomolar HIV-1 NNRTI Potency: Compound 12126065 vs. Clinical NNRTI Comparators

The optimized derivative 12126065 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold) exhibits sub-nanomolar antiviral activity against wild-type HIV-1 in TZM-bl indicator cells, representing a >400-fold improvement in potency compared to the early lead RCB16003 and a >10,000-fold increase relative to the YFV-selective RCB16007 [1][2]. This potency places 12126065 among the most active NNRTIs reported, competitive with clinical agents.

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral

YFV Selectivity Over Related Flaviviridae: RCB16007 vs. In-Class Triazole Sulfonamides

RCB16007 demonstrates clear selectivity for yellow fever virus (YFV) over related flaviviruses and togaviruses, whereas most in-class triazole sulfonamides tested exhibited either no measurable activity or pan-flavivirus inhibition profiles. Only RCB16007 showed partial cross-reactivity with West Nile virus, but with a substantially reduced selectivity index (SI = 2.2) compared to its YFV activity [1].

Yellow fever virus Flavivirus Antiviral selectivity

Oral Bioavailability and CNS Penetration: Compound 12126065 vs. Typical Triazole Sulfonamide ADME Profiles

Compound 12126065 exhibits favorable in vivo brain penetration and oral bioavailability characteristics that are atypical for triazole sulfonamides, which often suffer from poor CNS exposure or rapid clearance. Single-dose oral PK in mice confirms measurable plasma exposure and brain distribution, while neurotoxicity profiling indicates a wide safety margin [1][2].

Pharmacokinetics Blood-brain barrier ADME

Synthetic Accessibility and Scalability: Solvent-Free Route vs. Multi-Step Triazole Sulfonamide Syntheses

The parent N-phenyl-1H-1,2,4-triazole-3-sulfonamide scaffold can be accessed via a solvent-free condensation of 5-amino-3-chlorosulfonyl-1,2,4-triazole with substituted anilines, a process patented for agrochemical intermediate production [1][2]. This route eliminates solvent recovery costs and simplifies purification relative to traditional sulfonamide syntheses requiring DMF, dichloromethane, or pyridine.

Synthetic chemistry Agrochemical intermediate Process chemistry

Antifungal Efficacy Against Phomopsis sp.: Triazole Sulfonamide Derivative 4s vs. Tebuconazole

A 1,2,4-triazole benzenesulfonamide derivative (compound 4s) demonstrates superior in vitro and in vivo antifungal activity against Phomopsis sp., the causative agent of kiwifruit soft rot, outperforming the commercial triazole fungicide tebuconazole [1]. This finding establishes that appropriately substituted triazole sulfonamides can achieve fungicidal potency exceeding established azole standards.

Antifungal Agricultural fungicide CYP51 inhibition

Carbonic Anhydrase Isoform Selectivity: Triazole Benzenesulfonamides vs. Acetazolamide

Benzenesulfonamide-bearing 1,2,4-triazole scaffolds (series 3a–3g and 4a–4g) exhibit potent inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII, with select compounds outperforming the clinical standard acetazolamide (AZA) across all four tested isozymes . Additionally, series 5a–5g demonstrate enhanced selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and II.

Carbonic anhydrase Tumor-associated isoforms Isozyme selectivity

Validated Application Scenarios for N-Phenyl-1H-1,2,4-triazole-3-sulfonamide and Its Derivatives


HIV-1 NNRTI Lead Optimization and CNS Penetration Studies

Compound 12126065, derived from the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold, serves as a validated chemical probe for HIV-1 NNRTI discovery with demonstrated sub-nanomolar potency (EC50 = 0.24 nM) and confirmed blood-brain barrier penetration in mice [1]. Its low cytotoxicity (CC50 = 4.8 μM) and minimal neurotoxicity (TC50 > 100 μM) make it suitable for HAND-focused drug discovery and CNS HIV reservoir targeting [1].

Yellow Fever Virus Antiviral Screening and Selectivity Profiling

RCB16007 provides a selective YFV inhibitor with quantifiable differentiation over related flaviviruses, including West Nile virus (YFV SI50 = 9.7 vs. WNV SI = 2.2) [2]. Its favorable oral PK in mice (T1/2 = 3.4 h, Cmax = 1190 ng/mL) and lack of hERG liability support progression to in vivo efficacy models, addressing the absence of approved small-molecule YFV therapeutics [2].

Agrochemical Intermediate Manufacturing via Solvent-Free Synthesis

The parent N-phenyl-1H-1,2,4-triazole-3-sulfonamide scaffold is accessible through a patented solvent-free condensation process that eliminates solvent procurement, recovery, and disposal costs [3]. This route is validated for kilogram-scale preparation of 5-amino-N-phenyl-1,2,4-triazole-3-sulfonamides, which serve as intermediates for herbicidal 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides [4].

Agricultural Fungicide Discovery Targeting Phomopsis sp. and Other Plant Pathogens

1,2,4-Triazole benzenesulfonamide derivatives such as compound 4s achieve EC50 values of 0.15 μg/mL against Phomopsis sp., outperforming tebuconazole (0.18 μg/mL) in vitro and in planta [5]. The scaffold engages the validated CYP51 target while offering a differentiated chemotype that may circumvent cross-resistance to existing triazole fungicides [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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